![molecular formula C23H24N6O3S B2730781 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 863452-98-6](/img/structure/B2730781.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Description
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
The compound belongs to a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Use as Fluorescent Probes
These heterocycles have been used as fluorescent probes . The fluorescence properties of these compounds can be utilized in various fields such as bioimaging, diagnostics, and environmental sensing.
Structural Units of Polymers
The compound can also be used as structural units of polymers . This application is particularly relevant in the field of materials science, where the unique properties of these heterocycles can be leveraged to create novel polymeric materials with enhanced characteristics.
Medicinal Chemistry
In medicinal chemistry, these heterocycles have shown potential in c-Met inhibition and GABAA modulating activity . This suggests potential therapeutic applications in diseases where these pathways are implicated.
Selective A3 Adenosine Receptor Antagonists
The compound is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6- (arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists . This has implications in various diseases, including inflammatory and autoimmune disorders.
LSD1 Inhibitors
The [1,2,3]triazolo [4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been explored as a therapeutic strategy in cancer.
c-Met Inhibitors
The compound has been under extensive basic and preclinical investigation as a potential c-Met inhibitor . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. Its overexpression or mutation is often associated with various types of cancers.
Biochemical Studies
Lastly, the compound can be used in biochemical studies to understand the structure-activity relationships of related compounds . This can help in the design of more potent and selective drugs.
properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-31-18-9-8-16(12-19(18)32-2)10-11-24-20(30)14-33-23-21-22(25-15-26-23)29(28-27-21)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBVPCBGMEJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide |
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